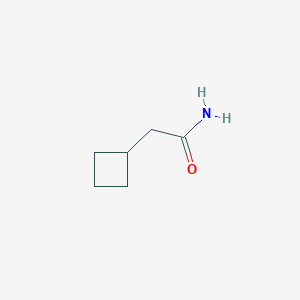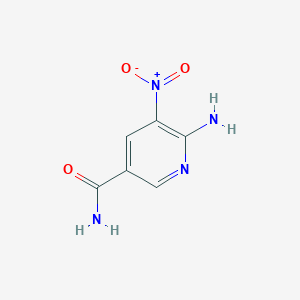
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-methylpyridine followed by hydroxymethylation and ethynylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are frequently employed.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-oxo-4-hydroxymethyl-5-ethynylpyridine.
Reduction: Formation of 2-Methyl-3-hydroxy-4-hydroxymethyl-5-ethylpyridine.
Substitution: Formation of 2-Methyl-3-hydroxy-4-chloromethyl-5-ethynylpyridine.
Applications De Recherche Scientifique
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl and ethynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-hydroxy-5-ethynylpyridine: Lacks the hydroxymethyl group at the 4-position.
3-Hydroxy-4-hydroxymethyl-5-ethynylpyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-hydroxy-4-hydroxymethylpyridine: Lacks the ethynyl group at the 5-position.
Uniqueness
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-10-6(2)9(12)8(7)5-11/h1,4,11-12H,5H2,2H3 |
Clé InChI |
IXBFPLHNJONHNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)C#C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Indeno[2,1-b]indole](/img/structure/B8706381.png)




![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)








